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molecular formula C31H62O4 B1581626 1-Octacosanoyl glyceride CAS No. 71035-02-4

1-Octacosanoyl glyceride

Cat. No. B1581626
M. Wt: 498.8 g/mol
InChI Key: BQMPZRKQANYIQU-UHFFFAOYSA-N
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Patent
US04962145

Procedure details

400 g montanic acid (Hoechst-Wachs S), 97 g glycerol (5% excess) and 0.5 g tin powder were reacted as in Example 1. A yellow, brown-tinged hard wax having a dropping point of 84.2° C. was obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:30])(=[O:29])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].[Sn].[OH:32][CH2:33][CH:34]([CH2:36]O)[OH:35]>>[C:1]([O:30][CH2:36][CH:34]([CH2:33][OH:32])[OH:35])(=[O:29])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |^3:30|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCCCCCCCCCCC)(=O)O
Name
Quantity
0.5 g
Type
reactant
Smiles
[Sn]
Name
Quantity
97 g
Type
reactant
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a dropping point of 84.2° C.
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCCCCCCCCCCCC)(=O)OCC(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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